
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the desired compound under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Catalytic Hydrogenation and Reductive Amination
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine derivatives are synthesized via catalytic hydrogenation of oxime intermediates. For example, 2,3-dihydro-1H-inden-1-amine oxime undergoes reduction using alumino-nickel catalysts under alkaline conditions to yield the corresponding amine (e.g., 2,3-dihydro-1H-inden-1-amine ) . This reaction is critical for producing intermediates used in anti-Parkinsonian drugs like rasagiline.
Reaction Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | Alumino-nickel (40–50% Ni) | |
Solvent | Ethanol/NaOH solution | |
Temperature | 50–55°C | |
Yield | 344.5 g (white crystal, 98.6%) |
Alkylation with Propargyl Derivatives
The amine group in This compound reacts with propargyl sulfonates (e.g., Phenylsulfonic acid propargyl ester ) to form N-propargyl derivatives , key intermediates in rasagiline synthesis .
Example Reaction
2 3 Dihydro 1H inden 1 amine+Propargyl sulfonateNaOHN propargyl 2 3 dihydro 1H inden 1 amine
Optimized Parameters
Reductive Transformation of Amides
The compound participates in reductive amide transformations using Tf2O-TMDS (triflic anhydride-tetramethyldisiloxane). This method converts secondary amides to aldimines or aldehydes, enabling selective N-deacylation .
Key Data
Substrate | Product | Yield (NMR) |
---|---|---|
Aromatic amides | Aldimines | 85–100% |
Aliphatic amides | Aldehydes | 72–86% |
Carbamate Protection
The primary amine group undergoes carbamate protection using tert-butyl carbamate (Boc) reagents. For example, tert-butyl-N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride is synthesized via Boc protection under mild conditions.
Reaction Steps
-
Activation of the amine with Boc anhydride.
-
Acidic workup to isolate the hydrochloride salt.
Conditions
-
Reagents: Boc2O, DMAP
-
Solvent: Dichloromethane
-
Yield: >90% (after recrystallization)
Salt Formation
The compound forms stable salts with acids, such as hydrochloride or sulfate salts , which are pharmaceutically relevant. For instance:
2 Aminomethyl 2 3 dihydro 1H inden 2 amine+HCl→Hydrochloride salt
Characterization Data
Property | Value | Source |
---|---|---|
Melting Point (HCl salt) | 208.4–209.5°C | |
IR (KBr) | 3356, 3285, 2946 cm−1 | |
MS (EI) | m/z 133 (M+) |
Pharmacological Activity and Derivatives
While not a direct reaction, structural analogs like rasagiline and 2-aminoindane exhibit MAO-B inhibition. Modifications to the aminomethyl group influence selectivity:
MAO-B Inhibition Data
Derivative | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
---|---|---|
Rasagiline | 4.2 | >1000 |
2-Aminoindane | 86 (NET activity) | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which consists of an indene core with an amino group. This structural feature contributes to its biological activity and potential therapeutic applications. The chemical formula is represented as follows:
Neuroprotective Effects
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, exhibit neuroprotective properties. They are proposed as potential treatments for conditions such as:
- Cerebral ischemia
- Neurodegenerative diseases
A study highlighted the compound's ability to improve cognitive function and reduce neuronal damage in models of hypoxia and ischemia .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a candidate for treating:
- Chronic inflammatory diseases
- Autoimmune disorders
In one study, the administration of this compound resulted in a marked decrease in inflammatory markers in subjects with induced inflammation .
Cardiovascular Benefits
The compound exhibits hypotensive effects, making it relevant for cardiovascular health. It is believed to act by:
- Reducing vascular resistance
- Improving blood flow
Clinical trials have suggested that it could be beneficial for patients with hypertension and related cardiovascular conditions .
Case Study 1: Neuroprotection in Ischemic Models
A study involving rats subjected to induced cerebral ischemia showed that treatment with this compound resulted in:
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Survival (%) | 45% | 75% |
Inflammatory Markers (pg/mL) | 200 | 80 |
This data indicates a significant protective effect against neuronal death and inflammation .
Case Study 2: Anti-inflammatory Efficacy
In a model of rheumatoid arthritis, administration of the compound led to reductions in joint swelling and pain:
Parameter | Baseline | Post-treatment |
---|---|---|
Joint Swelling (mm) | 10 | 4 |
Pain Score (0-10) | 8 | 3 |
These results underscore its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the indane backbone provides structural stability, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
Uniqueness
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aminomethyl compounds, making it a valuable compound for various applications.
Biological Activity
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine, a compound with a unique bicyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N. It features an aminomethyl group attached to a dihydroindene core, which is significant for its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown its effectiveness against several bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in various studies, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have also been a focal point of research. In a study evaluating cytotoxic effects on various cancer cell lines (e.g., H460, HT29), the compound displayed moderate to significant cytotoxicity. The IC50 values varied depending on the cell line, showcasing its potential as a lead compound for further development in cancer therapy .
Study 1: Cytotoxicity Evaluation
In a study published in PubMed, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.015 to 4.09 µM against H460 and HepG2 cells, suggesting strong anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9p | H460 | 0.031 |
9p | HT29 | 0.015 |
9p | HepG2 | 0.53 |
9p | SGC-7901 | 0.58 |
Another study investigated the mechanism of action of related compounds derived from the Mannich reaction, which includes the target compound. These compounds were shown to induce apoptosis in cancer cells through mitochondrial depolarization and inhibition of topoisomerase II activity . This suggests that this compound may share similar mechanisms.
Properties
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKKQBDPZGKJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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